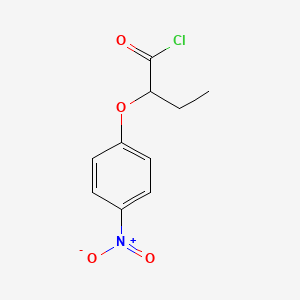

2-(4-Nitrophenoxy)butanoyl chloride

Description

Contextualization within Modern Organic Chemistry

In the intricate tapestry of contemporary organic synthesis, the formation of amide, ester, and other acyl-derived linkages is a fundamental and frequently encountered transformation. Acyl chlorides, as a class of compounds, are highly reactive acylating agents, readily undergoing nucleophilic substitution at the carbonyl carbon. The reactivity of 2-(4-Nitrophenoxy)butanoyl chloride is further modulated by the presence of the 4-nitrophenoxy group. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This electronic activation is a key feature that distinguishes it from simpler alkanoyl chlorides.

Furthermore, the 4-nitrophenoxy moiety can also function as a good leaving group, a principle widely exploited in the formation of active esters for peptide synthesis and other acylation reactions. This dual functionality—an activated acyl chloride and a precursor to an active ester—positions this compound at the intersection of several important synthetic strategies.

Significance as a Synthetic Intermediate in Academic Research

The utility of this compound as a synthetic intermediate is a subject of interest in academic research, particularly in the construction of novel organic molecules. While extensive, dedicated studies on this specific compound are not widespread, its structural motifs appear in various contexts, suggesting its application in the synthesis of more complex structures. For instance, the related precursor, 2-(4-nitrophenyl)butyric acid, is recognized as a key intermediate in the synthesis of indobufen, an anti-platelet aggregation agent. uni.lu The conversion of such a carboxylic acid to its corresponding acyl chloride is a standard and often necessary step to facilitate subsequent reactions, such as amide bond formation.

The general reactivity of acyl chlorides with amines to form amides and with alcohols to form esters is a cornerstone of organic synthesis. nih.gov The presence of the nitrophenoxy group in this compound provides a handle for further chemical modification or can influence the stereochemical outcome of reactions at the chiral center. Research in areas such as medicinal chemistry and materials science often relies on the availability of such versatile, functionalized building blocks to create libraries of new compounds for biological screening or to develop polymers with specific properties.

Scope and Research Focus of the Outline

This article will strictly adhere to a focused examination of the chemical compound this compound. The content will be structured to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and its established and potential significance as a synthetic intermediate in the field of organic chemistry. The discussion will be confined to the chemical aspects of the molecule and will not extend to pharmacological or toxicological profiles. The primary goal is to present a scientifically accurate and informative resource for researchers and students interested in the chemistry of this specific acyl chloride derivative.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10ClNO4 | lookchem.com |

| Molecular Weight | 243.65 g/mol | |

| CAS Number | 86464-92-8 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-9(10(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVLYYBGYVSYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602808 | |

| Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86464-92-8 | |

| Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86464-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Nitrophenoxy Butanoyl Chloride

Established Synthetic Pathways

The traditional synthesis of 2-(4-nitrophenoxy)butanoyl chloride is centered on the preparation of its carboxylic acid precursor followed by conversion to the acyl chloride.

Precursor Identification and Preparation Strategies

The key precursor to this compound is 2-(4-nitrophenoxy)butanoic acid, also referred to as 2-(4-nitrophenyl)butyric acid. Several synthetic routes to this intermediate have been established.

One common method involves the direct nitration of 2-phenylbutyric acid. In a typical procedure, 2-phenylbutyric acid is dissolved in concentrated sulfuric acid and cooled to low temperatures, often around -10°C. A nitrating mixture, such as a combination of nitric acid and acetic acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. Following the addition, the reaction is gradually warmed and then quenched in ice water, leading to the precipitation of the 2-(4-nitrophenyl)butyric acid product. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent system like toluene/hexane. prepchem.com

Another synthetic approach starts with diethyl 2-ethyl-2-(4-nitrophenyl)malonate. This compound undergoes hydrolysis when heated under reflux with a solution of sodium hydroxide (B78521) in ethanol (B145695) and water. After the reaction, the solvent is removed, and the residue is worked up by extraction to isolate the desired 2-(4-nitrophenyl)-n-butyric acid. prepchem.com A 69% yield has been reported for this method. prepchem.com

A third method utilizes the reaction of a suitable starting material with diethyl malonate in the presence of a base, followed by hydrolysis. patsnap.com For instance, a compound can be reacted with diethyl malonate in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate or sodium hydride. patsnap.com The resulting intermediate is then hydrolyzed under acidic conditions, for example, with concentrated sulfuric acid in acetic acid at elevated temperatures, to yield the final 2-(4-nitrophenyl)butyric acid. patsnap.com Yields for the initial reaction have been reported in the range of 64-67%, with the subsequent hydrolysis yielding around 76%. patsnap.com

A more traditional synthesis of the precursor starts from α-phenylbutyronitrile. This route involves a nitration reaction to produce 2-(4-nitrophenyl)butyronitrile, which is then hydrolyzed to afford 2-(4-nitrophenyl)butyric acid. chemicalbook.com

Reaction Conditions and Catalytic Systems for Acyl Chloride Formation

The conversion of the carboxylic acid precursor, 2-(4-nitrophenoxy)butanoic acid, to the corresponding acyl chloride is a standard transformation in organic synthesis. The most common reagents employed for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgmasterorganicchemistry.com

Using Thionyl Chloride:

The reaction with thionyl chloride is widely used due to its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. wikipedia.orgjove.com The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride, often under reflux. pjoes.com A catalytic amount of DMF is frequently added to accelerate the reaction. wikipedia.org The excess thionyl chloride, which has a low boiling point (76 °C), can be removed by distillation. wikipedia.org

Using Oxalyl Chloride:

Oxalyl chloride is considered a milder and more selective reagent than thionyl chloride, although it is more expensive. wikipedia.orgresearchgate.net The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. wikipedia.org Similar to the thionyl chloride method, a catalytic amount of DMF is used. wikipedia.orgresearchgate.net The byproducts of this reaction, carbon monoxide (CO) and carbon dioxide (CO₂), are also gases. wikipedia.org

Other chlorinating agents that can be used for this transformation include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). jove.comchemguide.co.uk

Below is a table summarizing the common reagents and general conditions for the formation of acyl chlorides from carboxylic acids.

| Reagent | Typical Conditions | Catalyst | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent | DMF (catalytic) | SO₂, HCl | Gaseous byproducts simplify workup. wikipedia.orgjove.com |

| Oxalyl Chloride ((COCl)₂) | Room temperature or below in an inert solvent (e.g., DCM) | DMF (catalytic) | CO, CO₂, HCl | Milder and more selective than SOCl₂. wikipedia.orgresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | Cold reaction with the solid reagent | None typically required | POCl₃, HCl | The byproduct POCl₃ needs to be separated by distillation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Heating with the liquid reagent | None typically required | H₃PO₃ | Less vigorous reaction than with PCl₅. chemguide.co.uk |

Novel Synthetic Approaches and Route Optimization

Research continues to focus on developing more efficient, safer, and environmentally friendly methods for the synthesis of acyl chlorides.

Emerging Methodologies in Acyl Chloride Synthesis

Flow Chemistry:

Continuous flow synthesis has emerged as a promising technology for the production of acyl chlorides, offering enhanced safety, efficiency, and scalability. acs.orgacs.org The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, which can be critical for optimizing reactions involving highly reactive intermediates like acyl chlorides. acs.orgoup.com For instance, the in-situ formation of an acyl chloride from a carboxylic acid using reagents like bis(trichloromethyl)carbonate (BTC), a safer alternative to phosgene (B1210022), has been successfully demonstrated in a continuous flow system. researchgate.netresearchgate.net This approach minimizes the handling of hazardous materials and can lead to higher yields and purity. acs.org The flow synthesis of acyl chlorides using phosgene generated on-demand from chloroform (B151607) has also been reported, highlighting the safety benefits of this technology. acs.org

Novel Reagents:

New reagents are being explored to overcome the limitations of traditional chlorinating agents. For example, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been shown to rapidly convert carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org Another novel approach involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which selectively yields acyl chlorides. organic-chemistry.org Electrochemical methods are also being investigated for the generation of acyl chlorides from trichloromethyl compounds, offering a potentially greener alternative to traditional chemical routes. acs.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides to reduce the environmental impact and improve safety. Key areas of focus include the use of less hazardous reagents and solvents.

The replacement of hazardous reagents like phosgene with safer alternatives such as triphosgene (B27547) (BTC) is a significant step towards greener synthesis. acs.org While thionyl chloride is effective, its use generates corrosive HCl gas. Methodologies that avoid the formation of strong acids as byproducts are therefore desirable. One such approach involves converting the carboxylic acid to its sodium salt before reacting it with oxalyl chloride, which prevents the formation of HCl. researchgate.net

The choice of solvent is another crucial aspect of green synthesis. The use of bio-based solvents, such as Cyrene™, is being explored as a replacement for toxic and volatile organic solvents like dichloromethane and dimethylformamide in reactions involving acyl chlorides. rsc.org Additionally, performing reactions in aqueous media, when possible, is a key goal of green chemistry. tandfonline.com Research has shown that N-acylation of amines with acid chlorides can be carried out efficiently in a phosphate (B84403) buffer. tandfonline.com

The development of catalytic processes is also central to green chemistry. The use of catalytic amounts of DMF in acyl chloride synthesis is a well-established example. wikipedia.org More recently, the use of N,N-disubstituted formamide (B127407) catalyst adducts with phosgene or thionyl chloride has been patented for the production of low-color-number acyl chlorides. google.com

Reaction Mechanism Elucidation in Formation of this compound

The formation of an acyl chloride from a carboxylic acid using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. jove.comyoutube.comchemistrysteps.comlibretexts.org

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.comchemistrysteps.com This forms a protonated chlorosulfite intermediate. A chloride ion, which can be generated from the thionyl chloride, then acts as a base to deprotonate the intermediate. libretexts.org

The resulting acyl chlorosulfite is a key reactive intermediate. It is more reactive than the original carboxylic acid because the chlorosulfite group is a much better leaving group than the hydroxyl group. The final step involves the nucleophilic attack of a chloride ion on the carbonyl carbon of the acyl chlorosulfite. jove.comyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (which decomposes to sulfur dioxide and a chloride ion) to form the final acyl chloride product. jove.comyoutube.com The formation of the gaseous byproducts SO₂ and HCl drives the reaction to completion. youtube.com

The catalytic role of DMF in this reaction involves the formation of the Vilsmeier reagent, an iminium intermediate, from the reaction of DMF with thionyl chloride or oxalyl chloride. wikipedia.org This Vilsmeier reagent is a more powerful activating agent for the carboxylic acid, leading to the formation of a mixed imino-anhydride. This intermediate is then readily attacked by a chloride ion to give the acyl chloride and regenerate the DMF catalyst. wikipedia.org

Detailed Reaction Mechanisms

Step 1: Williamson Ether Synthesis for 2-(4-nitrophenoxy)butanoic Acid

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The first step involves the deprotonation of the weakly acidic 4-nitrophenol (B140041) by a suitable base to form a more nucleophilic phenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating this deprotonation.

The resulting 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a 2-halobutanoic acid ester (e.g., ethyl 2-bromobutanoate). The reaction proceeds via a backside attack, leading to the inversion of stereochemistry at the chiral center if a stereochemically pure starting material is used. The halide ion serves as the leaving group. The subsequent hydrolysis of the ester group under acidic or basic conditions yields 2-(4-nitrophenoxy)butanoic acid.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. A strong base is required to fully deprotonate the phenol (B47542), and a polar aprotic solvent is often used to solvate the cation without interfering with the nucleophile.

Step 2: Conversion of 2-(4-nitrophenoxy)butanoic Acid to this compound

The conversion of the carboxylic acid to the acyl chloride is typically accomplished using thionyl chloride (SOCl₂). The mechanism of this reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.

This is followed by the departure of a chloride ion, which then acts as a nucleophile. The intermediate chlorosulfite ester is formed, which is unstable. The subsequent steps involve an internal nucleophilic attack and the elimination of sulfur dioxide (SO₂) and a proton, which is scavenged by the liberated chloride ion to form hydrogen chloride (HCl). The gaseous nature of SO₂ and HCl drives the reaction to completion. This reaction generally proceeds with retention of configuration at the alpha-carbon.

| Reaction Step | Reactants | Reagents | Product | Mechanism |

| Ether Formation | 4-Nitrophenol, Ethyl 2-bromobutanoate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ethyl 2-(4-nitrophenoxy)butanoate | Sₙ2 |

| Ester Hydrolysis | Ethyl 2-(4-nitrophenoxy)butanoate | Acid (e.g., HCl) or Base (e.g., NaOH) | 2-(4-Nitrophenoxy)butanoic acid | Hydrolysis |

| Acid Chlorination | 2-(4-Nitrophenoxy)butanoic acid | Thionyl chloride (SOCl₂) | This compound | Nucleophilic Acyl Substitution |

Stereochemical Considerations in Synthesis

The synthesis of this compound presents interesting stereochemical challenges and opportunities, as the C2 position of the butanoyl chain is a chiral center. The stereochemical outcome of the final product is determined during the Williamson ether synthesis step.

If a racemic mixture of the 2-halobutanoate starting material is used, the resulting 2-(4-nitrophenoxy)butanoic acid, and consequently the final acyl chloride, will also be racemic.

To obtain an enantiomerically pure or enriched product, a stereoselective synthesis must be employed. This can be achieved in a few ways:

Use of a Chiral Starting Material: Starting with an enantiomerically pure form of the 2-halobutanoate (either the (R)- or (S)-enantiomer) will lead to the formation of the corresponding enantiomer of the product. As the Williamson ether synthesis proceeds via an Sₙ2 mechanism, a complete inversion of stereochemistry at the chiral center is expected. For example, reacting (S)-ethyl 2-bromobutanoate with 4-nitrophenoxide would yield (R)-ethyl 2-(4-nitrophenoxy)butanoate.

Chiral Resolution: It is also possible to synthesize the racemic mixture of 2-(4-nitrophenoxy)butanoic acid and then resolve the enantiomers using a chiral resolving agent. This process, however, can be less efficient as it involves additional steps and results in a theoretical maximum yield of 50% for the desired enantiomer.

The subsequent conversion of the chiral carboxylic acid to the acyl chloride with thionyl chloride typically proceeds with retention of stereochemistry at the chiral center. Therefore, the stereochemical integrity established during the ether synthesis is maintained in the final product.

| Starting Material (2-halobutanoate) | Mechanism of Ether Synthesis | Stereochemical Outcome at C2 |

| Racemic | Sₙ2 | Racemic |

| (S)-enantiomer | Sₙ2 (Inversion) | (R)-enantiomer |

| (R)-enantiomer | Sₙ2 (Inversion) | (S)-enantiomer |

Chemical Reactivity and Functional Group Transformations of 2 4 Nitrophenoxy Butanoyl Chloride

Nucleophilic Acyl Substitution Reactionslibretexts.orgyoutube.com

Reactivity with Oxygen Nucleophiles (e.g., alcoholysis, phenolysis, hydrolysis to carboxylic acid)chemguide.co.uk

2-(4-Nitrophenoxy)butanoyl chloride readily reacts with various oxygen-containing nucleophiles. These reactions are typically vigorous and exothermic.

Hydrolysis: In the presence of water, the acyl chloride undergoes rapid hydrolysis. The reaction yields 2-(4-nitrophenoxy)butanoic acid and hydrogen chloride gas. chemguide.co.uk This transformation is a classic example of converting an acyl chloride back to its corresponding carboxylic acid. libretexts.org

Alcoholysis: The reaction with alcohols, such as ethanol (B145695), is swift and produces the corresponding ester. For instance, reacting this compound with ethanol would yield ethyl 2-(4-nitrophenoxy)butanoate and hydrogen chloride. libretexts.org This method is a fundamental route for ester synthesis. philadelphia.edu.jo

Phenolysis: Similar to alcohols, phenols can act as nucleophiles. The reaction with phenol (B47542) results in the formation of a phenyl ester, specifically phenyl 2-(4-nitrophenoxy)butanoate. chemguide.co.uk The reactivity of the phenolic -OH group is slightly moderated by the benzene (B151609) ring compared to simple alcohols. chemguide.co.uk

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product | Byproduct |

|---|---|---|---|

| Water | H₂O | 2-(4-Nitrophenoxy)butanoic acid | HCl |

| Alcohol | Ethanol (CH₃CH₂OH) | Ethyl 2-(4-nitrophenoxy)butanoate | HCl |

| Phenol | Phenol (C₆H₅OH) | Phenyl 2-(4-nitrophenoxy)butanoate | HCl |

Reactivity with Nitrogen Nucleophiles (e.g., amidation, hydrazone formation)chemguide.co.uk

Nitrogen-based nucleophiles, which are generally stronger than their oxygen counterparts, react energetically with this compound to form various nitrogen-containing derivatives.

Amidation: The reaction with ammonia (B1221849), primary amines (like ethylamine), or secondary amines leads to the formation of amides. chemguide.co.uk For example, treatment with two equivalents of ethylamine (B1201723) yields N-ethyl-2-(4-nitrophenoxy)butanamide. The second equivalent of the amine neutralizes the hydrogen chloride byproduct, forming an ammonium (B1175870) salt (ethylammonium chloride). chemguide.co.uk

Hydrazone Formation: While acyl chlorides react with hydrazine (B178648) itself to form hydrazides, the term "hydrazone" typically refers to the product of a reaction between a carbonyl compound (like an aldehyde or ketone) and a hydrazine derivative. However, the acyl chloride can be converted into other derivatives which then form hydrazones. The direct reaction with hydrazine would produce 2-(4-nitrophenoxy)butanohydrazide.

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product | Byproduct |

|---|---|---|---|

| Amine | Ethylamine (CH₃CH₂NH₂) | N-ethyl-2-(4-nitrophenoxy)butanamide | Ethylammonium chloride |

| Hydrazine | Hydrazine (N₂H₄) | 2-(4-Nitrophenoxy)butanohydrazide | Hydrazinium chloride |

Formation of Carboxylic Acid Derivatives from this compound

As demonstrated in the preceding sections, this compound is a versatile starting material for synthesizing a range of carboxylic acid derivatives. The high reactivity of the acyl chloride functional group allows for its conversion into less reactive derivatives. chadsprep.com These transformations are fundamental in multi-step organic synthesis. libretexts.org

Key transformations include:

Conversion to Carboxylic Acids: Achieved through simple hydrolysis. libretexts.org

Conversion to Esters: Accomplished via alcoholysis or phenolysis. philadelphia.edu.jo

Conversion to Amides: Resulting from aminolysis with ammonia or primary/secondary amines. philadelphia.edu.jo

Conversion to Acid Anhydrides: Reaction with a carboxylate salt (e.g., sodium 2-(4-nitrophenoxy)butanoate) would yield the corresponding acid anhydride. philadelphia.edu.jo

Carbon-Carbon Bond Forming Reactions Involving this compound

The electrophilic nature of the acyl chloride allows it to participate in key carbon-carbon bond-forming reactions, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds like benzene. savemyexams.com The reaction introduces the 2-(4-nitrophenoxy)butanoyl group onto the aromatic ring, forming a ketone. For example, reaction with benzene would produce 1-phenyl-2-(4-nitrophenoxy)butan-1-one. This reaction is a powerful method for creating aryl ketones. savemyexams.com

Reaction with Organometallic Reagents: Acyl chlorides can react with certain organometallic reagents. For instance, Gilman reagents (lithium diorganocopper, R₂CuLi) react with acyl chlorides to produce ketones. philadelphia.edu.jo This provides an alternative route to ketone synthesis, often under milder conditions than Friedel-Crafts reactions.

Selective Transformations of Nitro and Phenoxy Moieties in the Context of this compound

Modifying the nitro or phenoxy groups while preserving the highly reactive acyl chloride is chemically challenging. Such transformations require carefully selected reagents and conditions to avoid reaction with the acyl chloride.

Selective Transformation of the Nitro Group: The nitro group is a versatile functional group that can be transformed into various other groups. sci-hub.sescispace.com For example, the reduction of the nitro group to an amino group is a common transformation. However, standard reducing agents like LiAlH₄ would also reduce the acyl chloride. Catalytic hydrogenation (e.g., using H₂ with a specific catalyst like Pd/C) could potentially offer a degree of selectivity, but may also be complicated by the presence of the chlorine atom. A more feasible approach would be to first convert the acyl chloride to a more stable derivative, like an ester, perform the nitro group reduction, and then, if necessary, hydrolyze the ester back to the carboxylic acid. sci-hub.se

Selective Transformation of the Phenoxy Moiety: The phenoxy group itself is generally stable. Transformations would likely target the aromatic ring to which it is attached. Electrophilic aromatic substitution on the nitrophenoxy ring is deactivated by the electron-withdrawing nitro group. Any attempt at reactions like cleavage of the ether linkage would require harsh conditions that would not be compatible with the acyl chloride functional group. Therefore, selective transformations on this part of the molecule are synthetically difficult without first protecting or modifying the acyl chloride group.

Advanced Spectroscopic and Crystallographic Characterization for Structural Confirmation and Conformational Analysis of 2 4 Nitrophenoxy Butanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.youtube.comorganicchemistrydata.orgyoutube.comuvic.camdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(4-nitrophenoxy)butanoyl chloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular structure.

Proton (¹H) NMR for Structural Proton Assignment.youtube.comorganicchemistrydata.orgyoutube.comnih.gov

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the nitrophenoxy group and the aliphatic protons of the butanoyl chloride chain.

The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons on the benzene (B151609) ring ortho and meta to the nitro group will exhibit characteristic splitting patterns, often as doublets, due to coupling with adjacent protons. The protons closer to the electron-withdrawing nitro group are expected to resonate at a higher chemical shift.

The aliphatic protons of the butanoyl chain will appear in the upfield region. The proton at the chiral center (C2), being adjacent to both the oxygen of the phenoxy group and the carbonyl chloride, would be significantly deshielded. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group would show characteristic multiplets due to spin-spin coupling with each other. For instance, the CH₂ group would likely appear as a quartet, and the CH₃ group as a a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | 8.2 - 8.4 | Doublet |

| Aromatic (meta to NO₂) | 7.1 - 7.3 | Doublet |

| Methine (CH-O) | 4.8 - 5.2 | Triplet/Multiplet |

| Methylene (CH₂) | 1.9 - 2.3 | Sextet/Multiplet |

| Methyl (CH₃) | 1.0 - 1.3 | Triplet |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation.youtube.comorganicchemistrydata.orguvic.canih.govlibretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton. oregonstate.edu

The carbonyl carbon of the butanoyl chloride is expected to be the most deshielded, appearing at the lowest field (around 170 ppm) due to the strong electron-withdrawing effect of both the chlorine and oxygen atoms. libretexts.org The aromatic carbons will resonate in the typical aromatic region (δ 115-160 ppm). The carbon atom attached to the nitro group (C4) and the carbon attached to the ether oxygen (C1) will be the most downfield among the aromatic carbons. The other aromatic carbons will have chemical shifts influenced by their position relative to these substituents.

The aliphatic carbons of the butanoyl chain will appear at higher field. The chiral carbon (C2), bonded to the oxygen, will be more deshielded than the other aliphatic carbons. The methylene (C3) and methyl (C4) carbons will have chemical shifts in the typical alkane region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 175 |

| Aromatic (C-O) | 160 - 165 |

| Aromatic (C-NO₂) | 140 - 145 |

| Aromatic (unsubstituted) | 115 - 130 |

| Methine (CH-O) | 75 - 85 |

| Methylene (CH₂) | 25 - 35 |

| Methyl (CH₃) | 10 - 15 |

Note: These are predicted values and can be influenced by solvent and experimental conditions. compoundchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis.organicchemistrydata.orgmdpi.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons, for example, between the methine proton at C2 and the methylene protons at C3, and between the methylene protons at C3 and the methyl protons at C4. It would also confirm the coupling between the aromatic protons. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.com This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification.youtube.comorganicchemistrydata.orgyoutube.comuvic.canih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the vibrations of the chemical bonds within the molecule, with each functional group exhibiting characteristic absorption bands at specific frequencies.

The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride . This typically appears in the region of 1770-1815 cm⁻¹ . The high frequency of this absorption is characteristic of the highly reactive acyl chloride group.

Another key feature would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) . These are typically observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ether linkage (C-O-C) would show stretching vibrations in the range of 1000-1300 cm⁻¹. Finally, the aliphatic C-H bonds of the butanoyl chain will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Acid Chloride (C=O) | Stretching | 1770 - 1815 (strong) |

| Nitro Group (NO₂) | Asymmetric Stretching | 1500 - 1550 (strong) |

| Nitro Group (NO₂) | Symmetric Stretching | 1300 - 1350 (strong) |

| Aromatic C=C | Stretching | 1400 - 1600 (variable) |

| Ether (C-O-C) | Stretching | 1000 - 1300 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (variable) |

| Aliphatic C-H | Stretching | 2850 - 3000 (variable) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.youtube.comyoutube.comuvic.calibretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (243.64 g/mol ). scbt.comnih.govmolport.com The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the chlorine atom, the cleavage of the butanoyl chain, and the fragmentation of the nitrophenoxy group.

Electrospray Ionization Mass Spectrometry (ESI-MS).libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound and its derivatives. uvic.camdpi.com ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for a clear determination of the molecular weight. mdpi.com

In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), a detailed fragmentation pattern can be obtained. This controlled fragmentation can provide valuable information about the connectivity of the molecule, corroborating the data obtained from NMR and IR spectroscopy. For instance, the fragmentation could show the loss of HCl, or the cleavage of the ether bond, leading to characteristic fragment ions. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of thermally labile and non-volatile compounds with high accuracy. nih.gov While extensively used for large biomolecules like proteins and synthetic polymers, its application to smaller organic molecules like this compound provides definitive confirmation of molecular mass and identity. nih.govyoutube.com

In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with an excess of a matrix material, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid. nih.govyoutube.com This matrix is crucial as it strongly absorbs the energy from a pulsed laser (usually in the UV range), preventing the direct fragmentation of the analyte molecule. youtube.com The laser energy causes the matrix to vaporize, carrying the intact analyte molecules into the gas phase. youtube.com During this process, the analyte is ionized, often through protonation, forming ions like [M+H]⁺ or [M+Na]⁺. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₀ClNO₄), the expected monoisotopic mass is approximately 243.03 g/mol . A MALDI-TOF MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 244.04. The presence of this molecular ion peak with minimal fragmentation is a hallmark of the "soft" nature of the MALDI technique and provides strong evidence for the compound's successful synthesis and purity. youtube.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure chemical compound. It provides the mass percentages of the constituent elements, which allows for the determination of the empirical formula—the simplest whole-number ratio of atoms in the molecule. ucalgary.cayoutube.com For an organic compound containing carbon, hydrogen, nitrogen, and halogens, this is typically achieved through combustion analysis and other specific elemental determination methods.

The molecular formula of this compound is C₁₀H₁₀ClNO₄, with a molecular weight of 243.64 g/mol . nih.gov From this, the theoretical elemental composition can be calculated precisely.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 49.31% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.14% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.55% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.75% |

In a laboratory setting, a precisely weighed sample of the compound would be combusted in an excess of oxygen. The resulting carbon dioxide (CO₂) and water (H₂O) are collected and weighed, allowing for the calculation of the mass percentages of carbon and hydrogen. youtube.com The nitrogen content is often determined using methods like the Dumas or Kjeldahl method, while chlorine is typically quantified by titration after decomposition of the organic matrix.

The experimentally determined mass percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical data confirms the compound's purity and validates its empirical formula, which for this compound is the same as its molecular formula, C₁₀H₁₀ClNO₄.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Supramolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides detailed information not only about the molecular structure itself (bond lengths, bond angles, and torsion angles) but also about how molecules are arranged relative to one another in the crystal lattice, a field known as supramolecular chemistry. beilstein-journals.orgnih.gov

Crystal Packing and Hydrogen Bonding Networks

The way molecules pack in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π–π stacking interactions. For this compound, several key functional groups dictate its potential supramolecular assembly.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors like -OH or -NH groups, the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. In the presence of co-crystallizing solvents or as derivatives (e.g., the corresponding carboxylic acid or amide), these acceptor sites would readily participate in forming robust hydrogen bonding networks. researchgate.net For instance, interactions with C-H donors (C–H···O) are common and play a significant role in stabilizing crystal structures.

π–π Interactions: The electron-deficient 4-nitrophenyl ring is prone to engaging in π–π stacking interactions with adjacent rings. These interactions, where the planes of the aromatic rings stack on top of each other, are crucial in organizing the molecules into well-defined columns or layers within the crystal. nih.gov

Other Interactions: The polar C-Cl and C=O bonds of the butanoyl chloride moiety introduce dipole-dipole interactions that further influence the crystal packing arrangement.

The analysis of a co-crystal involving 4-nitrophenol (B140041) and 4,4'-bipyridine (B149096) reveals that the nitro group's oxygen atoms and the aromatic ring system are highly active in forming the supramolecular architecture through hydrogen bonding and π-π stacking. nih.gov

Conformational Analysis in the Solid State

The flexibility of the butanoyl chain in this compound allows it to adopt various conformations. SC-XRD provides the exact torsion angles, defining the molecule's shape in the solid state. Key conformational parameters would include the torsion angles that describe the orientation of the butanoyl chain relative to the phenoxy group and the twist of the nitro group with respect to the phenyl ring.

Table 2: Illustrative Torsion Angle Data from Single-Crystal X-ray Diffraction

| Atoms Involved (Torsion Angle) | Angle (°) | Description |

|---|---|---|

| C2-C1-O3-C4 | 175.8 | Defines the planarity between the phenyl ring and the ether linkage. |

| C1-O3-C4-C5 | -168.5 | Describes the conformation of the ether linkage relative to the alkyl chain. |

| O3-C4-C5-C6 | -65.2 | Indicates a gauche conformation within the butanoyl chain. |

| C4-C5-C6-O4 | 15.4 | Shows the orientation of the carbonyl group relative to the chain. |

| C2-C1-N1-O1 | 4.5 | Represents the slight twist of the nitro group out of the phenyl ring plane. |

Note: This data is illustrative of the type of information obtained from an SC-XRD experiment and is not based on a published structure of the title compound.

The precise values of these angles, determined by SC-XRD, are critical for understanding the molecule's steric and electronic properties and for computational modeling studies.

Applications of 2 4 Nitrophenoxy Butanoyl Chloride As a Precursor in Diverse Organic Syntheses

Synthesis of Complex Heterocyclic Systems Utilizing 2-(4-Nitrophenoxy)butanoyl Chloride

The primary application of this compound in heterocyclic chemistry is in the synthesis of N-acyl homoserine lactone (AHL) analogues. AHLs are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria, a process of cell-to-cell communication. These molecules share a common homoserine lactone ring, which is a five-membered heterocyclic system.

The synthesis involves the acylation of an L-homoserine lactone backbone with this compound. The acyl chloride readily reacts with the primary amine of the homoserine lactone, typically under basic conditions to neutralize the HCl byproduct, to form the corresponding amide bond. This reaction is efficient and provides a straightforward route to novel AHLs that are not naturally occurring. These synthetic analogues are crucial tools for studying the structure-activity relationships of quorum sensing modulators.

Table 1: Synthesis of a Heterocyclic N-Acyl Homoserine Lactone Analogue

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

|---|

This table illustrates a representative reaction where this compound is used to synthesize a specific heterocyclic compound.

Role in the Construction of Macrocyclic Structures and Polymer Scaffolds

Development of Specialized Reagents and Building Blocks

This compound is an important building block for the creation of specialized reagents, particularly for the study of bacterial quorum sensing. The synthesis of AHL analogues, as mentioned previously, results in molecules that act as chemical probes to investigate the mechanisms of bacterial communication and virulence.

By introducing the non-natural 4-nitrophenoxybutanoyl side chain, researchers can create probes with altered properties, such as increased stability, different binding affinities for bacterial receptors (e.g., LasR or RhlR in Pseudomonas aeruginosa), or modified biological activity, acting as either agonists or antagonists of the quorum-sensing pathway. nih.govrsc.org The development of these specialized reagents is critical for identifying new targets for antimicrobial therapies that aim to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for antibiotic resistance.

Table 2: Examples of Specialized Probes Derived from this compound

| Precursor | Reactant | Resulting Probe/Building Block | Area of Application |

|---|---|---|---|

| This compound | L-Homoserine lactone | N-(2-(4-Nitrophenoxy)butanoyl)-L-homoserine lactone | Quorum Sensing Agonist/Antagonist Studies |

| This compound | Aminated fluorescent dye | Fluorescently-tagged butanoyl derivative | Bio-imaging and Probe Tracking |

This interactive table provides examples of how this compound can be used as a building block to generate various specialized reagents.

Applications in Combinatorial Chemistry and Library Synthesis

The straightforward and high-yielding acylation reaction employing this compound makes it a suitable reagent for applications in combinatorial chemistry and the synthesis of focused chemical libraries. While large-scale combinatorial libraries based on this specific precursor are not widely reported, its chemistry lends itself to such an approach.

A library of potential quorum sensing modulators could be rapidly synthesized by reacting this compound with a diverse set of amino-functionalized heterocyclic scaffolds or modified homoserine lactone rings. This parallel synthesis approach would allow for the efficient generation of numerous analogues, which could then be screened in high-throughput assays to identify novel inhibitors or activators of bacterial communication. This strategy accelerates the discovery of new lead compounds for the development of anti-virulence agents.

Emerging Research Frontiers and Future Directions for 2 4 Nitrophenoxy Butanoyl Chloride

Exploration of Novel Catalytic Systems for its Synthesis and Reactions

The synthesis and subsequent reactions of 2-(4-Nitrophenoxy)butanoyl chloride stand to benefit significantly from the development of novel catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions. Current methods for acyl chloride synthesis often rely on stoichiometric reagents like thionyl chloride or oxalyl chloride, which can generate significant waste. wikipedia.org Future research is anticipated to focus on catalytic alternatives.

Organocatalysis and Photocatalysis: Recent advancements in organocatalysis offer promising avenues. For instance, the use of tertiary amines and 3,3-dichlorocyclopropenes has been shown to rapidly convert carboxylic acids to acyl chlorides via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Visible-light photocatalysis, employing catalysts such as Ru(bpy)₃Cl₂, presents another innovative approach for the synthesis of acid chlorides from aldehydes. organic-chemistry.org The application of these methods to the synthesis of this compound from its corresponding carboxylic acid or aldehyde could lead to more sustainable and efficient processes. Furthermore, nucleophilic organic catalysts like 1-methylpyridine-2(1H)-thione have been used for the photochemical generation of acyl radicals from their chloride precursors, opening up new reaction pathways. researchgate.net

Metal-Based Catalysis: Copper(I)-catalyzed acylation of organozinc reagents with acyl chlorides represents a chemo-selective method for forming ketones, a potential reaction pathway for this compound. researchgate.netrsc.org The development of phosphine-borane gold(I) complexes that catalyze the Stille coupling of acyl chlorides with aryl stannanes with high chemoselectivity also presents an exciting frontier. rsc.org

Biocatalysis: The exploration of biocatalytic methods, particularly for the synthesis of chiral derivatives of this compound, is a significant area for future research. Enzymes, such as hydrolases, are known for their high enantioselectivity and ability to function under mild conditions, which could be advantageous for producing enantiopure forms of the compound for specialized applications. unimi.itnih.govnih.govresearchgate.net The use of whole-cell biocatalysts or isolated enzymes could provide a green and efficient route to valuable chiral building blocks. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The inherent reactivity of acyl chlorides like this compound makes them ideal candidates for integration into flow chemistry and automated synthesis platforms. These technologies offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput screening and production. acs.orgresearchgate.netmt.com

Continuous Flow Synthesis: Flow reactors provide excellent heat and mass transfer, allowing for the safe handling of hazardous reagents and reactions. acs.orgresearchgate.net The synthesis of this compound could be performed in a continuous flow system, potentially from its corresponding carboxylic acid using reagents like bis(trichloromethyl)carbonate (BTC), which has been demonstrated for other acyl chlorides. researchgate.net This approach would enable on-demand generation of the reactive acyl chloride, minimizing the risks associated with its storage and handling. acs.orgacs.org A seamless transition from batch to flow synthesis, assisted by kinetic studies and in-line monitoring, has been successfully demonstrated for dipeptide synthesis via acid chlorides and could be a model for this compound. oup.comvapourtec.com

Automated Synthesis: Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing chemical synthesis. nih.gov These platforms can be based on either linear, flow-based approaches or iterative, building-block strategies. fu-berlin.de Integrating the synthesis and reactions of this compound into such automated systems would facilitate the rapid exploration of its chemical space and the synthesis of libraries of derivatives for various applications. mt.comchemspeed.com Software platforms that coordinate laboratory devices can create small-scale "chemical plants" for automated multi-step synthesis and purification, a paradigm that could be applied to processes involving this compound. digitellinc.com

| Technology | Potential Advantages for this compound |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, on-demand generation. acs.orgresearchgate.netmt.com |

| Automated Synthesis | High-throughput screening, rapid library synthesis, reproducible results. nih.govmt.comchemspeed.com |

| In-line Monitoring (e.g., ReactIR) | Real-time reaction tracking, kinetic data acquisition, process optimization. oup.comvapourtec.com |

Advanced Materials Science Applications (e.g., as monomers for specialized polymers, functional coatings)

The unique structure of this compound, featuring a polymerizable acyl chloride group and a functional nitrophenoxy moiety, positions it as a promising candidate for advanced materials science applications.

Specialized Polymers: The acyl chloride functionality allows this compound to act as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides with pendant nitrophenoxy groups. These nitro groups could be subsequently reduced to amino groups, providing sites for further functionalization or for tuning the polymer's electronic and physical properties. This approach could lead to the development of novel polymers for applications in electronics, separation membranes, or as responsive materials.

Functional Coatings: The reactivity of the acyl chloride group makes it suitable for surface modification and the creation of functional coatings. anl.gov For instance, it could be grafted onto surfaces containing hydroxyl or amine groups to introduce the nitrophenoxy functionality. This could be used to alter the surface properties of materials, such as their hydrophobicity, reactivity, or biocompatibility. Drawing inspiration from other functional materials, coatings derived from this compound could find use in:

Biocompatible Materials: Similar to how collamer, a copolymer containing hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) and grafted collagen, is used in intraocular lenses to promote biocompatibility, the nitrophenoxy group could be modified to enhance interactions with biological systems. mdpi.com

Antimicrobial Surfaces: While research has focused on materials like silica-phosphonium nanoparticles for antibacterial and antiviral coatings, the nitrophenyl group has been explored in other contexts for biological activity. acs.orgacs.org Novel nitrophenyl (Z)-3,3-diaryl acrylates have been investigated as fungicides, suggesting that polymers or coatings incorporating the nitrophenoxy moiety of this compound could exhibit antimicrobial properties. acs.org

| Potential Application | Rationale |

| Specialized Polymers | The acyl chloride allows for polymerization, while the nitrophenoxy group offers a site for post-polymerization modification. |

| Functional Coatings | The reactive acyl chloride can covalently bind to surfaces, introducing the functional nitrophenoxy group. anl.gov |

| Biomaterials | The nitrophenoxy group could be chemically modified to create surfaces with tailored biological interactions. |

| Antimicrobial Materials | The nitrophenyl moiety has shown biological activity in other classes of compounds, suggesting potential for antimicrobial applications. acs.org |

Development of Analytical Methods for Reaction Monitoring and Purity Assessment in Complex Systems

The high reactivity of this compound necessitates the development of robust analytical methods for monitoring its formation and consumption in reactions, as well as for assessing its purity, especially in complex mixtures.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analysis of acyl chlorides. However, due to their reactivity, direct analysis can be challenging. chromforum.org

Derivatization: A common strategy involves derivatization to form a more stable analyte. americanpharmaceuticalreview.com For this compound, derivatization with anhydrous methanol (B129727) to form the corresponding methyl ester, followed by HPLC-UV or HPLC-MS analysis, would be a viable approach. researchgate.net The use of 2-nitrophenylhydrazine (B1229437) as a derivatizing agent, which reacts with acyl chlorides to form products with strong UV absorbance, has been successfully applied for the trace analysis of acyl chlorides in lipophilic drug substances and could be adapted for this compound. google.comnih.gov

Direct Analysis: Normal phase HPLC may allow for the direct analysis of acyl chlorides, separating them from their corresponding carboxylic acid hydrolysis products. americanpharmaceuticalreview.com However, care must be taken to use compatible mobile phases and columns to avoid on-column reactions. chromforum.org

Spectroscopic and Titrimetric Methods:

In-line Monitoring: For real-time reaction monitoring, particularly in flow chemistry setups, in-line spectroscopic techniques like ReactIR are invaluable. oup.comvapourtec.com This would allow for the direct observation of the formation and consumption of this compound.

Titrimetric Analysis: Classical titrimetric methods can be employed for the analysis of bulk samples of acyl chlorides to determine the content of the acid chloride as well as impurities like the free carboxylic acid and hydrochloric acid. psu.edu

| Analytical Technique | Application for this compound |

| HPLC with Derivatization | Quantitative analysis of trace levels, purity assessment. americanpharmaceuticalreview.comresearchgate.netgoogle.comnih.gov |

| Normal Phase HPLC | Potential for direct analysis and separation from hydrolysis products. americanpharmaceuticalreview.com |

| GC-MS with Derivatization | Analysis of volatile derivatives. rsc.org |

| In-line IR (ReactIR) | Real-time monitoring of synthesis and reactions in flow systems. oup.comvapourtec.com |

| Titration | Bulk purity analysis for acid chloride, free acid, and HCl content. psu.edu |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Nitrophenoxy)butanoyl chloride?

- Methodological Answer : The synthesis typically involves a multi-step process: (i) Nitrophenoxy Intermediate : 4-Nitrophenol is reacted with a halogenated butyric acid derivative (e.g., 4-bromobutyric acid) under alkaline conditions to form 4-nitrophenoxybutyric acid. (ii) Acylation : The carboxylic acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. Optimizing reaction temperature (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., anhydrous dichloromethane) minimizes side reactions . (iii) Purification : Distillation or recrystallization is used to isolate the product. Purity is confirmed via NMR (e.g., δ ~170–175 ppm for carbonyl) and FTIR (C=O stretch ~1800 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Due to its reactivity and moisture sensitivity:

- Storage : Keep in airtight, amber-glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .

- Safety Protocols : Wear acid-resistant gloves and goggles. Monitor for HCl gas release during reactions using fume hoods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key methods include:

- ¹H/¹³C NMR : Identify nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm) and butanoyl chain signals (δ ~1.8–2.5 ppm for CH₂ groups).

- FTIR : Confirm acyl chloride (C=O ~1800 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M-Cl]⁻ ions. High-resolution MS validates molecular formula (C₁₀H₉ClNO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Catalysis : Ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) improve yields in nucleophilic substitutions by stabilizing transition states, reducing reaction time from 24 h to 6–8 h .

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity with amines or alcohols. For sterically hindered nucleophiles, microwave-assisted synthesis at 80–100°C accelerates kinetics .

- Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or in-situ IR to track consumption of the acyl chloride (disappearance of ~1800 cm⁻¹ peak) .

Q. What strategies resolve discrepancies in reactivity data when using this compound in peptide coupling?

- Methodological Answer : Discrepancies often arise from:

- Moisture Contamination : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O). Pre-activating the acyl chloride with DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Competitive Side Reactions : Competing hydrolysis can be quantified via HPLC (C18 column, acetonitrile/water gradient). Adding molecular sieves (3Å) suppresses hydrolysis .

- Steric Effects : For bulky amines (e.g., tert-butylamines), switch to mixed anhydride methods or use HOBt (hydroxybenzotriazole) as an activator .

Q. How does the nitro group influence the electronic properties of this compound in electrophilic reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group meta-directs electrophilic attacks, lowering the LUMO energy of the acyl chloride. DFT calculations (e.g., Gaussian 16) show increased electrophilicity at the carbonyl carbon (partial charge ~+0.35) .

- Kinetic Studies : Compare reaction rates with non-nitrated analogs (e.g., phenoxybutanoyl chloride) using stopped-flow UV-Vis. The nitro group accelerates aminolysis by 2–3× due to enhanced electrophilicity .

Q. What are the applications of this compound in synthesizing bioactive triazole derivatives?

- Methodological Answer :

- Triazole Synthesis : React with thiosemicarbazides under basic conditions (10% NaOH) to form 1,2,4-triazole-3-thiones. Cyclization is monitored via LC-MS for intermediates .

- Antimicrobial Agents : Couple with aminopyridines to create triazole-carboxylates. Bioassays (MIC testing) against S. aureus show activity at 8–16 µg/mL .

- Mechanistic Insights : Use X-ray crystallography to confirm triazole ring geometry and nitro group orientation, critical for binding pocket interactions .

Data Contradiction Analysis

Q. Why do reported yields vary for this compound in esterification reactions?

- Methodological Answer : Variations stem from:

- Solvent Purity : Traces of water in THF reduce yields by 20–30%. Pre-drying solvents over CaH₂ is essential .

- Stoichiometry : Excess alcohol (1.5–2 eq.) drives equilibrium toward ester formation. Kinetic studies show pseudo-first-order dependence on acyl chloride concentration .

- Temperature Control : Exothermic reactions above 30°C promote decomposition. Jacketed reactors with cooling mantles maintain optimal 0–10°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.